N-(2-Hydroxyethyl)-N-methyldodecanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyldodecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-15(18)16(2)13-14-17/h17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDVSPCLJCWIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471426 | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35179-80-7 | |
| Record name | N-Hydroxyethyl-N-methyllauramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035179807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-methyldodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYETHYL-N-METHYLLAURAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC73GI28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl N Methyldodecanamide
Established Synthetic Pathways for N-Acylethanolamides
The synthesis of N-acylethanolamides (NAEs) is generally achieved through the amidation of a fatty acid or its derivative with an ethanolamine (B43304). Traditional chemical methods offer robust and scalable routes to these compounds. The choice of starting material—fatty acid, fatty acid chloride, or fatty acid ester—influences the reaction conditions and outcomes.
A common approach involves the direct condensation of a fatty acid with an ethanolamine. This reaction typically requires high temperatures (often exceeding 180°C) and sometimes a catalyst to drive the dehydration process and achieve satisfactory yields. researchgate.net However, these harsh conditions can lead to the formation of side products. researchgate.net
A more reactive acyl donor is the fatty acid chloride, which readily reacts with ethanolamine at milder temperatures. This method is efficient but may require the use of a base to neutralize the hydrochloric acid byproduct. The handling of acyl chlorides also necessitates careful control of moisture.
Fatty acid methyl esters (FAMEs) are frequently employed as acyl donors in a transamidation reaction with ethanolamines. researchgate.net This method is often catalyzed by an alkaline catalyst such as sodium methoxide (B1231860) or potassium hydroxide. researchgate.net The reaction is driven by the removal of the methanol (B129727) byproduct. For instance, the reaction of methyl laurate with monoethanolamine or diethanolamine (B148213) has been investigated, with optimal temperatures around 80°C to minimize the formation of ester-amide byproducts. researchgate.net
Enzymatic synthesis has emerged as a milder and more selective alternative to traditional chemical methods. nih.gov Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), are effective catalysts for the amidation of fatty acid esters with ethanolamines. nih.gov These enzymatic reactions can proceed under mild conditions, often yielding high-purity products with minimal byproduct formation. nih.gov The synthesis of NAEs from methyl esters and various amines using immobilized CAL has been demonstrated to produce yields ranging from 41% to 98% within 2 to 24 hours. nih.gov
| Acyl Donor | Amine | Catalyst/Conditions | Key Features |
| Fatty Acid | Ethanolamine | High Temperature (>180°C) | Direct condensation; potential for side products. |
| Fatty Acid Chloride | Ethanolamine | Mild Temperature, Base | High reactivity; requires neutralization of HCl. |
| Fatty Acid Methyl Ester | Ethanolamine | Alkaline Catalyst (e.g., Sodium Methoxide) | Transamidation; byproduct removal drives reaction. |
| Fatty Acid Methyl Ester | Ethanolamine | Immobilized Lipase (e.g., Novozym 435) | Mild conditions; high selectivity and purity. |
Novel Synthetic Routes and Process Optimization Strategies for N-(2-Hydroxyethyl)-N-methyldodecanamide
The synthesis of the tertiary amide this compound specifically benefits from enzymatic approaches due to the potential for high chemoselectivity. A notable novel route is the enzymatic synthesis from methyl laurate and N-methylethanolamine using a carrier-fixed lipase from Candida antarctica (Chirazyme L-2). semanticscholar.orgresearchgate.net This method has been optimized to achieve high yields under relatively mild conditions. semanticscholar.orgresearchgate.net
Process optimization studies for this enzymatic synthesis have focused on several key parameters:
Solvent: Acetonitrile (B52724) has been identified as the optimal solvent for this reaction using Chirazyme L-2. semanticscholar.orgresearchgate.net
Molar Ratio of Reactants: Increasing the molar ratio of N-methylethanolamine to methyl laurate significantly accelerates the reaction rate. semanticscholar.orgresearchgate.net
Temperature: The reaction rate also increases with higher temperatures. semanticscholar.orgresearchgate.net
These optimization strategies have led to the development of a highly efficient process for the synthesis of this compound. For example, a 97.3% yield can be achieved after 16 hours at 50°C with a 3:1 molar ratio of amine to ester. researchgate.net Further increasing the temperature to 60°C and the molar ratio to 4:1 can reduce the reaction time to just 5 hours to achieve a 95.8% yield. semanticscholar.orgresearchgate.net The immobilized enzyme also demonstrates good reusability, maintaining its activity for at least six cycles. semanticscholar.orgresearchgate.net
| Methyl Laurate (mmol) | N-methylethanolamine (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| 50 | 100 | 50 | 36 | 97.1 |
| 50 | 150 | 50 | 16 | 97.3 |
| 50 | 200 | 60 | 5 | 95.8 |
Microwave irradiation presents another novel approach for the non-catalytic synthesis of N-acylethanolamides. researchgate.net This method has been successfully applied to the amidation of palm fatty acid distillate with monoethanolamine, achieving a 98.89% conversion in just 18.5 minutes at a microwave power of 100%. researchgate.net While not yet specifically reported for this compound, this technology offers a promising avenue for rapid and efficient synthesis.
Chemical Modifications and Synthesis of Structurally Related Analogs for Research Purposes
The chemical modification of this compound and the synthesis of its structurally related analogs are important for structure-activity relationship (SAR) studies. nih.gov These studies aim to understand how different structural features of the molecule contribute to its biological activity, which can guide the design of new compounds with improved properties. drugdesign.org
Modifications can be made to several parts of the this compound molecule:
The Acyl Chain: The length and degree of saturation of the dodecanoyl (lauroyl) chain can be varied. Shorter or longer fatty acyl chains can be introduced, as well as chains containing double or triple bonds, or other functional groups. These modifications can influence the lipophilicity of the molecule and its interactions with biological targets.
The N-Methyl Group: The methyl group on the nitrogen atom can be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the steric requirements at this position.
The Hydroxyethyl (B10761427) Group: The terminal hydroxyl group can be modified, for example, by esterification or etherification, to investigate the importance of this hydrogen-bonding moiety for biological activity.
The synthesis of such analogs would generally follow the established synthetic pathways for NAEs, using the appropriately modified starting materials. For instance, to synthesize an analog with a different acyl chain, the corresponding fatty acid, fatty acid chloride, or fatty acid methyl ester would be used. To modify the N-alkyl group, a different N-alkylethanolamine would be required as the starting material.
While specific research detailing a library of chemically modified analogs of this compound is not extensively documented, the synthesis of analogs of other NAEs, such as palmitoylethanolamide (B50096) (PEA), has been widely reported. unibas.itnih.gov These studies have involved the synthesis of amides, retroamides, esters, retroesters, and carbamates of the parent fatty acid to explore the SAR for inhibition of NAE-hydrolyzing enzymes. unibas.itnih.gov These approaches provide a template for the design and synthesis of novel analogs of this compound for research purposes.
Supramolecular Chemistry and Aggregation Behavior of N 2 Hydroxyethyl N Methyldodecanamide
Fundamental Micellar Aggregation Phenomena
N-(2-Hydroxyethyl)-N-methyldodecanamide is a nonionic surfactant, a class of amphiphilic molecules that spontaneously self-assemble in aqueous solutions to form complex supramolecular structures. This behavior is driven by the hydrophobic effect, which minimizes the unfavorable contact between the molecule's hydrophobic dodecyl (C12) tail and water by sequestering the tails in the core of an aggregate, while the hydrophilic N-(2-hydroxyethyl)-N-methylamide head groups remain exposed to the aqueous environment. The primary and most fundamental of these aggregates are micelles.
Critical Micellization Concentration (CMC) Determination and Influencing Factors
The formation of micelles is a cooperative process that occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, the addition of more surfactant leads primarily to the formation of new micelles. The CMC is a crucial parameter as it marks the onset of many of the characteristic properties of a surfactant solution, such as solubilization and detergency.
Determination Methods: The CMC of a surfactant can be determined by monitoring a variety of physical properties of the solution as a function of surfactant concentration. A distinct change or break in the plotted curve of the property versus concentration indicates the CMC. Common methods include:
Surface Tensiometry: The surface tension of the solution decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk, the surface tension remains relatively constant.
Conductivity Measurement: This method is primarily for ionic surfactants, where the mobility of charge carriers changes upon micellization. It is generally not suitable for nonionic surfactants like this compound.
Fluorescence Spectroscopy: Using a fluorescent probe that preferentially partitions into the hydrophobic micellar core, a significant change in the fluorescence spectrum is observed at the CMC.
Influencing Factors: The CMC of this compound is influenced by its molecular structure and external conditions.
Hydrophobic Group: The C12 alkyl chain is the primary driver for micellization. Generally, increasing the length of the hydrophobic tail decreases the CMC because the molecule becomes less water-soluble. pharmacy180.comacs.org
Hydrophilic Group: The nonionic N-(2-hydroxyethyl)-N-methylamide head group influences hydration and steric interactions. Compared to ionic surfactants, nonionic surfactants typically have lower CMC values. pharmacy180.com
Temperature: For many nonionic surfactants, the CMC decreases with an increase in temperature up to the cloud point. This is due to the dehydration of the hydrophilic head group, which favors aggregation. pharmacy180.comnih.gov
Additives: The presence of electrolytes has a minimal effect on the CMC of nonionic surfactants. pharmacy180.com However, organic additives can significantly alter the CMC by affecting water structure or partitioning into the micelles. aatbio.com
Illustrative Data Table: Effect of Temperature on CMC for a Generic C12 Nonionic Surfactant Note: The following data is illustrative for a typical C12-chain nonionic surfactant and does not represent experimentally verified values for this compound.
| Temperature (°C) | Critical Micelle Concentration (mol/L) |
| 25 | 8.5 x 10⁻⁵ |
| 35 | 7.9 x 10⁻⁵ |
| 45 | 7.2 x 10⁻⁵ |
Premicellar Aggregate Formation and Structural Characterization
In some surfactant systems, particularly with nonionic surfactants, the transition from a monomeric solution to one containing fully formed micelles is not sharp. Instead, small, thermodynamically unstable aggregates, often referred to as premicellar aggregates or "micelle precursors," can form at concentrations below the conventionally determined CMC. rug.nl These loose aggregates typically contain fewer surfactant molecules than regular micelles.
The presence of premicellar aggregates can sometimes be inferred from high-precision surface tension measurements, which may show a subtle change in slope or a plateau region in the isotherm well below the main CMC break point. rug.nl Characterizing the structure and size of these transient aggregates is challenging and often requires advanced techniques such as small-angle neutron scattering (SANS) or molecular dynamics simulations.
For this compound, no specific research studies detailing the formation or structural characterization of premicellar aggregates were identified in the available literature.
Dynamics of Micellar Growth and Sphere-to-Rod Transitions
Above the CMC, micelles are not static entities. Their size and shape can change in response to variations in concentration, temperature, or the presence of additives. For many nonionic surfactants, the initially formed micelles are small and roughly spherical. As the surfactant concentration is increased significantly beyond the CMC, these spherical micelles can grow into larger, elongated structures, such as cylindrical or rod-like micelles. rug.nlnih.govresearchgate.net
This morphological change, known as the sphere-to-rod transition, is a critical phenomenon that underlies many of the rheological properties of concentrated surfactant solutions. The transition is governed by the surfactant's molecular geometry, often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the cross-sectional area of the head group, and the length of the tail. An increase in the effective size of the hydrophobic core relative to the head group area, which can be induced by higher concentrations or temperature, favors the formation of aggregates with lower surface curvature, such as cylinders.
The dynamics of this process involve complex equilibria between monomers and micelles of different sizes, as well as micelle fusion and fission events. rug.nlnih.gov While the sphere-to-rod transition is a well-documented phenomenon for nonionic surfactants, specific studies quantifying the transition concentration or the dynamics of micellar growth for this compound are not present in the searched scientific literature.
Rheological Properties of Aqueous Solutions Containing this compound
Rheology is the study of the flow and deformation of matter. The rheological properties of surfactant solutions are intimately linked to their supramolecular structure. While dilute solutions of spherical micelles generally exhibit low viscosity similar to the solvent (water), the formation of large, entangled, rod-like or worm-like micelles at higher concentrations can lead to a dramatic increase in viscosity and the emergence of viscoelastic behavior. google.com
Viscoelastic Behavior and Viscosity Modulation by Cosurfactants (e.g., N-hydroxyethyl-N-methylhexadecanamide)
Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. In solutions of this compound, significant viscoelasticity would be expected under conditions that promote the growth of micelles into long, flexible, entangled networks. These networks can store elastic energy under deformation but also flow like a liquid over longer timescales, as individual micelles reptate through the transient network.
However, no specific experimental data characterizing the viscoelastic properties of this compound, either alone or in combination with N-hydroxyethyl-N-methylhexadecanamide, could be located in the reviewed literature.
Illustrative Data Table: Viscosity Modulation by a Cosurfactant in a Hypothetical C12 Amide Surfactant System Note: The following data is hypothetical and intended to illustrate the expected trend. It does not represent experimentally verified values for the specified surfactant system.
| Mole Fraction of C16 Cosurfactant | Zero-Shear Viscosity (Pa·s) |
| 0.0 | 0.05 |
| 0.1 | 1.2 |
| 0.2 | 8.5 |
| 0.3 | 15.2 |
Shear-Thinning Properties of Micellar Solutions
Shear-thinning, also known as pseudoplasticity, is a non-Newtonian fluid behavior characterized by a decrease in viscosity under increasing shear strain. ub.eduresearchgate.net This property is a hallmark of solutions containing entangled structures, such as polymer networks or the worm-like micelles that impart viscoelasticity.
In a solution of this compound containing such an entangled micellar network, the fluid would exhibit high viscosity at rest or under low shear rates. As the applied shear rate increases, the entangled micelles begin to align themselves in the direction of flow. This alignment reduces the resistance to flow, resulting in a significant drop in the measured viscosity. ub.edunih.gov This shear-thinning behavior is crucial for many practical applications, allowing for high viscosity under storage conditions but easy flow during application or processing. The process is typically reversible; once the shear is removed, the micelles return to their randomly oriented, entangled state, and the viscosity recovers. researchgate.net
While aqueous solutions of this compound at concentrations sufficient to form entangled micelles are expected to exhibit shear-thinning, specific rheological curves or quantitative data are not available in the cited literature.
Solubilization Mechanisms and Applications in Research Matrices
The utility of this compound in research settings is often linked to its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, effectively solubilizing them in an aqueous medium.
Solubilization of Hydrophobic Species and Organic Molecules
The solubilization capacity of this compound is attributed to the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic dodecyl chains of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can accommodate hydrophobic guest molecules. The hydrophilic N-(2-Hydroxyethyl)-N-methyl head groups form the outer corona of the micelle, ensuring its dispersibility in water.
The efficiency of solubilization depends on factors such as the size and hydrophobicity of the micellar core and the nature of the hydrophobic species being solubilized. While specific quantitative data for the solubilization of various hydrophobic molecules by this compound is not extensively documented in publicly available literature, the principles of hydrophobic encapsulation within non-ionic surfactant micelles are well-established. For instance, studies on similar surfactants demonstrate a linear increase in the solubilization of hydrophobic dyes with increasing surfactant concentration above the CMC.
Formulation of Research-Grade Emulsions and Dispersions
In the realm of research, this compound can be employed as a stabilizer in the formulation of oil-in-water (o/w) emulsions and solid-in-liquid dispersions. Its amphiphilic nature allows it to adsorb at the oil-water or solid-water interface, reducing the interfacial tension and preventing the coalescence of droplets or the aggregation of particles.
Interfacial Phenomena and Surface Activity in Complex Systems
The performance of this compound in complex systems is dictated by its behavior at interfaces. Its ability to lower surface and interfacial tension is a key characteristic of its surface activity.
Adsorption Characteristics at Air/Water and Oil/Water Interfaces
This compound molecules spontaneously adsorb at air/water and oil/water interfaces, orienting themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic head groups remaining in the water. This adsorption reduces the surface tension of water and the interfacial tension between oil and water.
While specific adsorption isotherms for this compound are not widely published, studies on structurally related compounds, such as N-alkyl-N-(2-hydroxyethyl)aldonamides, provide insights into the expected behavior. The adsorption parameters for a related compound, N-dodecyl-N-(2-hydroxyethyl)gluconamide, are presented below as a reference. These parameters are typically determined by fitting experimental surface tension data to adsorption isotherm models like the Frumkin equation.
Adsorption Parameters for a Structurally Related Surfactant at the Air/Water Interface
| Parameter | Symbol | Value | Description |
|---|---|---|---|
| Standard Free Energy of Adsorption | ΔG°ad | -30.5 kJ/mol | Indicates the spontaneity of the adsorption process. |
| Saturation Adsorption | Γ∞ | 2.8 x 10-6 mol/m2 | The maximum concentration of surfactant molecules at the interface. |
| Minimum Surface Area per Molecule | Amin | 0.59 nm2 | The area occupied by a single surfactant molecule at the interface at saturation. |
| Interaction Parameter | Hs | - | Describes the lateral interactions between adsorbed molecules. A value was not reported in the reference study. |
Note: The data presented is for N-dodecyl-N-(2-hydroxyethyl)gluconamide and serves as an illustrative example of the adsorption parameters that would characterize the interfacial behavior of this compound. biosynth.com
Synergistic Interactions in Mixed Surfactant Systems
In many research applications, surfactant mixtures are used to achieve properties that cannot be obtained with a single surfactant. These mixtures can exhibit synergistic interactions, where the performance of the mixture is greater than the sum of the individual components.
Synergism in mixed surfactant systems is often observed as a significant reduction in the critical micelle concentration (CMC) compared to the CMCs of the individual surfactants. This is due to favorable interactions between the different surfactant molecules in the mixed micelles and at the interface. For a non-ionic surfactant like this compound, mixing with anionic, cationic, or other non-ionic surfactants can lead to enhanced performance.
For example, in a hypothetical mixture of this compound (a non-ionic surfactant) and sodium dodecyl sulfate (B86663) (an anionic surfactant), the electrostatic repulsion between the head groups of the anionic surfactant would be reduced by the presence of the non-ionic surfactant, leading to a lower CMC and more tightly packed mixed micelles. This can result in improved solubilization capacity and emulsification efficiency. While specific studies on synergistic interactions involving this compound are not readily found, the principles of mixed surfactant behavior are well-established in colloid and interface science.
Biological Interactions and Mechanistic Studies of N 2 Hydroxyethyl N Methyldodecanamide
Investigation of Receptor and Enzyme Interactions
The biological activity of NAEs is largely determined by their interactions with various proteins, including enzymes and receptors.
NAEs are primarily metabolized by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov These enzymes hydrolyze NAEs into their constituent fatty acids and ethanolamine (B43304), thus terminating their signaling activity. nih.gov The structure of an NAE, particularly its acyl chain and headgroup, influences its susceptibility to these enzymes.
Fatty Acid Amide Hydrolase (FAAH): This enzyme is known to hydrolyze a range of NAEs. The presence of an N-methyl group, as in N-(2-Hydroxyethyl)-N-methyldodecanamide, can influence the rate of hydrolysis.
N-acylethanolamine-hydrolyzing acid amidase (NAAA): NAAA exhibits a preference for saturated and monounsaturated NAEs. nih.gov The dodecanoyl (C12:0) chain of this compound falls into this category. Studies on related compounds suggest that modifications to the ethanolamine headgroup can be tolerated by the enzyme. nih.gov
The interaction with these enzymes is crucial as inhibiting them can prolong the signaling effects of NAEs, a therapeutic strategy explored for pain and inflammation. nih.gov
Table 1: Representative N-Acylethanolamine Metabolizing Enzymes and Their Substrate Preferences
| Enzyme | Preferred Acyl Chains | Effect of Headgroup Modification |
| FAAH | Polyunsaturated (e.g., arachidonoyl) | Can tolerate some modifications |
| NAAA | Saturated and monounsaturated (e.g., palmitoyl, oleoyl) | Tolerant to various modifications |
This table presents generalized data for the NAE class to infer potential interactions of this compound.
NAEs are known to interact with several receptor systems, thereby modulating various signaling pathways. mdpi.com The specific receptor interactions are highly dependent on the acyl chain composition.
Cannabinoid Receptors (CB1 and CB2): While the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) is a well-known ligand for cannabinoid receptors, NAEs with saturated acyl chains, such as the dodecanoyl chain in this compound, generally exhibit low affinity for these receptors. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Saturated and monounsaturated NAEs are known to activate PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. mdpi.com It is plausible that this compound could act as a ligand for PPARα.
Transient Receptor Potential Vanilloid 1 (TRPV1): Some NAEs can modulate the activity of TRPV1, an ion channel involved in pain sensation. Certain NAEs can potentiate the effects of other TRPV1 agonists. nih.gov
The activation of these receptors can trigger downstream signaling cascades, influencing a variety of physiological processes. researchgate.net
P-glycoprotein (P-gp) is a transmembrane efflux pump that transports a wide range of hydrophobic and amphipathic compounds out of cells. nih.gov This can affect the bioavailability and distribution of drugs that are P-gp substrates. While direct studies on this compound are not available, the general characteristics of P-gp substrates suggest a potential for interaction. P-gp substrates often possess hydrophobic regions and hydrogen-bonding capabilities, characteristics present in this compound.
Structure-Activity Relationship (SAR) Elucidation
The biological activity of NAEs is intricately linked to their chemical structure. Variations in the alkyl chain length, head group, and N-alkylation can significantly impact their interactions with biological targets.
The length and degree of saturation of the fatty acyl chain are critical determinants of an NAE's biological activity.
Enzyme Specificity: As mentioned, enzymes like NAAA show a preference for specific chain lengths, with palmitoylethanolamide (B50096) (C16:0) being a preferred substrate. nih.gov The C12 chain of this compound would likely result in different hydrolysis kinetics compared to longer-chain NAEs.
Receptor Affinity: The affinity for receptors like the cannabinoid receptors is highly dependent on the acyl chain, with the C20:4 chain of anandamide being optimal for CB1 binding. Saturated chains generally have lower affinity.
Aggregation Properties: The length of the alkyl chain influences the molecule's hydrophobicity and its tendency to aggregate or insert into cell membranes, which can affect its availability to interact with intracellular targets.
Table 2: Influence of Alkyl Chain Length on NAE Activity (Representative Examples)
| NAE | Alkyl Chain | Primary Receptor Target(s) |
| N-Lauroylethanolamide | C12:0 | PPARα (putative) |
| N-Palmitoylethanolamide | C16:0 | PPARα |
| N-Arachidonoylethanolamine (Anandamide) | C20:4 | CB1, CB2 |
This table provides illustrative examples from the broader NAE class to contextualize the potential properties of a C12 NAE.
Modifications to the ethanolamine headgroup, including N-alkylation, can significantly alter the physicochemical and biological properties of NAEs.
Hydrogen Bonding: The N-methyl group in this compound prevents the formation of a hydrogen bond that would be present in its secondary amide counterpart. This can affect its interaction with protein binding sites and its aggregation behavior. nih.gov
Conformational Changes: N-methylation can alter the conformational freedom of the headgroup, which may influence how the molecule fits into the binding pockets of enzymes and receptors.
Metabolic Stability: N-methylation can impact metabolic stability. For instance, in the context of antimicrobial peptides, N-methylation has been shown to increase resistance to enzymatic degradation. nih.gov This suggests that this compound might exhibit greater stability against certain proteases compared to its non-methylated analog.
Receptor Interaction: The size and polarity of the headgroup are important for receptor recognition. Studies on NAAA have shown that while the enzyme has a strict requirement for the acyl chain length, it can tolerate a wider range of modifications to the polar headgroup. nih.gov
Comparative Analysis with Dodecanamide (B72619) Derivatives (e.g., N,N-Bis(2-hydroxyethyl)dodecanamide, N-Methyldodecanamide)
This compound belongs to the broad class of fatty acid amides, specifically N-acylethanolamines (NAEs), which are lipid mediators involved in various biological processes. nih.govnih.govresearchgate.net Its biological activity is intrinsically linked to its molecular structure, which can be better understood through a comparative analysis with structurally related dodecanamide derivatives such as N,N-Bis(2-hydroxyethyl)dodecanamide and N-Methyldodecanamide.
The core structural components influencing their biological interactions are the long, hydrophobic dodecanoyl (C12) tail and the hydrophilic headgroup. Variations in the headgroup structure—specifically in the number of hydroxyethyl (B10761427) groups and the presence of a methyl group—lead to significant differences in their physicochemical properties and, consequently, their biological functions.
This compound is a tertiary amide with one hydroxyethyl group and one methyl group attached to the nitrogen atom. This structure imparts an amphiphilic character, with a balance between hydrophobic and hydrophilic properties. The single hydroxyl group is available for hydrogen bonding, which can influence its interactions with biological targets like enzymes and receptors. The N-methylation may also affect its conformational flexibility and metabolic stability compared to non-methylated analogs. mdpi.com
N,N-Bis(2-hydroxyethyl)dodecanamide , also known as lauramide DEA, is a tertiary amide featuring two hydroxyethyl groups. This significantly increases the polarity and hydrogen-bonding capacity of the headgroup compared to its mono-hydroxyethyl counterpart. This structural feature enhances its water solubility and surfactant properties, making it an effective emulsifier and foam stabilizer. biosynth.com These properties are central to its use in various formulations and may also govern its biological interactions. biosynth.com
N-Methyldodecanamide is a secondary amide, with one methyl group and one hydrogen atom on the amide nitrogen. The presence of an N-H bond allows it to act as a hydrogen bond donor, a key difference from the two tertiary amides. This capability can be crucial for binding to biological macromolecules. Its headgroup is less polar than that of the hydroxyethyl-containing derivatives, which may favor its partitioning into hydrophobic environments like the core of a cell membrane. cymitquimica.com
The comparison highlights a structure-activity relationship based on polarity, hydrogen bonding potential, and steric factors. The addition of hydroxyethyl groups increases hydrophilicity, while N-methylation can alter receptor binding and metabolic pathways.
| Compound Name | Amide Type | Key Structural Features | Expected Influence on Properties |
|---|---|---|---|
| This compound | Tertiary | One -CH₂CH₂OH group; One -CH₃ group | Amphiphilic; Moderate polarity; N-methylation may influence metabolic stability and conformation. mdpi.com |
| N,N-Bis(2-hydroxyethyl)dodecanamide | Tertiary | Two -CH₂CH₂OH groups | Increased polarity and hydrogen bonding capacity; Surfactant and emulsifying properties. biosynth.com |
| N-Methyldodecanamide | Secondary | One -CH₃ group; One N-H bond | Hydrogen bond donor capability; Less polar headgroup, favoring partitioning into hydrophobic environments. cymitquimica.com |
Research into Antimicrobial-Related Interactions and Mechanisms
While specific studies on the antimicrobial mechanisms of this compound are not extensively documented, research on related fatty acid amides provides insight into its potential antimicrobial activity. Fatty amides, particularly those derived from lauric acid (dodecanoic acid), are known to possess antimicrobial properties.
The proposed mechanism for the antimicrobial action of these amphiphilic molecules generally involves interaction with and disruption of the bacterial cell membrane. The long, hydrophobic dodecanoyl tail can intercalate into the lipid bilayer of the microbial membrane, while the polar headgroup interacts with the aqueous environment or membrane surface. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The specific nature of the headgroup can modulate the potency and spectrum of this activity.
| Compound | Reported Antimicrobial Finding | Reference |
|---|---|---|
| N,N-Dimethyldodecanamide | Suggested to exhibit antibacterial activity against various foodborne pathogens. | smolecule.com |
| N,N-Bis(2-hydroxyethyl)dodecanamide | Possesses antimicrobial properties and can synergize with other antimicrobial agents. | biosynth.com |
| N,N-dimethylamides of C12-C14 fatty acids | Reported to have Minimal Inhibitory Concentration (MIC) values of 100 ppm or less. | researchgate.net |
Interactions with Biological Membranes and Lipidic Systems
The amphiphilic structure of this compound dictates its interaction with biological membranes and lipidic systems. As a member of the N-acylethanolamine family, which are themselves derived from membrane phospholipids, it is predisposed to interact with lipid bilayers. nih.gov
The molecule consists of two distinct regions:
A Hydrophobic Tail: The 12-carbon dodecanoyl chain is lipophilic and readily interacts with the nonpolar acyl chains in the core of a phospholipid bilayer.
A Polar Headgroup: The N-(2-hydroxyethyl)-N-methyl group is hydrophilic and can interact with the polar headgroups of membrane lipids and the surrounding aqueous environment.
This dual nature suggests that this compound would likely partition into lipid membranes from an aqueous phase. Upon insertion, it can influence the physical properties of the bilayer. Research on similar amphiphilic molecules and fatty acid amides indicates that such interactions can lead to several effects:
Alteration of Membrane Fluidity: The insertion of foreign molecules into the bilayer can disrupt the ordered packing of phospholipid acyl chains, potentially increasing membrane fluidity. Conversely, specific hydrogen-bonding interactions at the headgroup level could decrease fluidity in the headgroup region. nih.gov
Changes in Permeability: By perturbing the lipid packing, the compound may increase the membrane's permeability to ions and small molecules. smolecule.com
While direct experimental data for this compound is limited, the behavior of other amphiphilic amides suggests its primary mode of biological interaction at the cellular level is through modulation of the properties of lipid bilayers. smolecule.com
Advanced Analytical and Characterization Techniques for N 2 Hydroxyethyl N Methyldodecanamide
Chromatographic Separation and Detection Methodologies
Chromatography is fundamental to the analysis of N-(2-Hydroxyethyl)-N-methyldodecanamide, providing the necessary separation from impurities and complex sample components prior to detection and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound, provided it is thermally stable or can be derivatized. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. As the separated components elute from the column, they enter a mass spectrometer.
The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" that is highly specific to the compound's structure, allowing for unambiguous identification by comparing the obtained spectrum to reference libraries. nist.gov The mass spectrum of the closely related compound, N-(2-hydroxyethyl)dodecanamide, shows characteristic fragments that can be used as a proxy to predict the behavior of the N-methylated version. nist.gov For this compound, key fragmentation would be expected from the cleavage of the amide bond and the fatty acid chain. nih.govnih.gov
The purity of a sample is determined by the presence of a single dominant peak in the gas chromatogram at a characteristic retention time, with the corresponding mass spectrum matching that of the target compound. Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |
|---|---|---|
| 257 | [M]+• | Molecular Ion |
| 183 | [CH₃(CH₂)₁₀CO]+ | Dodecanoyl cation |
| 74 | [CH₃N(H)CH₂CH₂OH]+ | Fragment from amide cleavage |
This table contains predicted data based on common fragmentation patterns for similar molecules.
For analyzing this compound in complex matrices such as consumer products or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. frontiersin.orgnih.gov This technique is particularly well-suited for polar, non-volatile molecules that are not amenable to GC without derivatization. nih.gov
The analysis begins with the separation of the sample using high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) allows for the effective separation of the target analyte from other components in the mixture. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which is a soft ionization technique that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. arvojournals.org When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, this method provides highly accurate mass measurements. frontiersin.orgarvojournals.org This precision allows for the determination of the elemental composition of the analyte, greatly enhancing confidence in its identification. Furthermore, the QTOF instrument can perform tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic spectrum that confirms the molecular structure, even at low concentrations in a complex mixture. arvojournals.org
High-Performance Liquid Chromatography (HPLC) is a robust and precise method for the quantitative analysis of this compound. The goal of a quantitative HPLC method is to determine the exact concentration of the compound in a sample. This is achieved by separating the compound from other matrix components and measuring its response with a suitable detector.
The separation is typically performed on a reversed-phase column. The choice of detector depends on the properties of the analyte. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). escholarship.org
Quantification is performed by creating a calibration curve. A series of standard solutions with known concentrations of the pure compound are analyzed, and the peak area (or height) of the analyte is plotted against its concentration. The resulting linear regression is then used to calculate the concentration of this compound in an unknown sample based on its measured peak area.
Table 2: Typical HPLC Method Parameters for Quantitative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | Linear gradient from 70% A to 100% B | To ensure good separation and peak shape. |
| Flow Rate | 0.2 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 µL | Volume of sample introduced onto the column. |
| Detector | Mass Spectrometer (Single Quadrupole or Triple Quadrupole) | Provides sensitive and selective detection for quantification. |
This table represents a typical method and may require optimization for specific applications.
Spectroscopic and Scattering Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and behavior of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within the molecule.
In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons gives rise to a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration (area under the signal) corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of protons on adjacent atoms. For example, the terminal methyl group of the dodecanamide (B72619) chain would appear as a triplet, while the N-methyl group would be a singlet.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃-(CH₂)₉- | ~0.88 | Triplet (t) | 3H |
| -(CH₂)₉-CH₂-CO- | ~1.25 | Multiplet (m) | 18H |
| -CH₂-CO-N- | ~2.20 | Triplet (t) | 2H |
| -N-CH₃ | ~2.95 | Singlet (s) | 3H |
| -N-CH₂-CH₂-OH | ~3.40 | Triplet (t) | 2H |
| -CH₂-CH₂-OH | ~3.65 | Triplet (t) | 2H |
Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and concentration. compoundchem.com
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group. Together, these spectra allow for a complete assignment of the molecule's structure. nih.gov
This compound is an amphiphilic molecule, meaning it has both a hydrophobic tail (the dodecyl chain) and a hydrophilic head (the hydroxyethyl-methyl-amide group). In aqueous solutions, above a certain concentration, these molecules self-assemble into aggregates called micelles. Fluorescence spectroscopy is a highly sensitive method used to study this phenomenon and determine the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. rsc.orgsci-hub.ru
The technique utilizes a fluorescent probe, such as pyrene (B120774) or Nile Red, whose fluorescence properties are sensitive to the polarity of its microenvironment. sci-hub.rursc.org Below the CMC, the probe resides in the polar aqueous environment. As the surfactant concentration increases and micelles form, the hydrophobic probe preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles. sci-hub.ru This change in environment leads to a distinct change in the probe's fluorescence spectrum.
For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its emission spectrum is monitored. This ratio is high in polar environments and decreases significantly when pyrene moves into the nonpolar micellar core. By plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration, two distinct lines are observed. The point where these lines intersect is the CMC. sci-hub.ru This data is crucial for understanding the surfactant properties of this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2-Hydroxyethyl)dodecanamide |
| Acetonitrile |
| Formic Acid |
| Pyrene |
Small-Angle Neutron Scattering (SANS) for Supramolecular Architecture
Small-Angle Neutron Scattering (SANS) is a powerful, non-invasive technique for characterizing the structure of materials on a length scale of approximately 1 to 100 nanometers. It is particularly well-suited for studying the shape, size, and interactions of micelles and other aggregates formed by surfactants in solution. ias.ac.in By analyzing the scattering pattern of a neutron beam that has passed through a sample, detailed information about the supramolecular assemblies of this compound can be obtained.
The utility of SANS in studying micellar solutions stems from the ability to vary the scattering contrast between the aggregates and the solvent, often by using deuterated solvents like D₂O. acs.org This contrast-matching technique allows for the selective highlighting of different components of the micellar structure.
Research Findings from Analogous Systems:
A common approach involves fitting the scattering data to a model that assumes a particular micellar shape, such as a sphere, ellipsoid, or cylinder, with a distinct hydrophobic core and a more diffuse hydrophilic corona. For amide-bearing surfactants, prolate ellipsoidal models are often employed to account for potential non-spherical growth. dyecraftlab.com
The analysis of the scattering curve, I(Q) versus Q (where Q is the scattering vector), can yield the following parameters:
Aggregation Number (N): The average number of surfactant molecules that constitute a single micelle.
Micelle Core Radius: The radius of the hydrophobic core formed by the dodecyl chains.
Corona Thickness: The thickness of the hydrophilic shell composed of the N-(2-Hydroxyethyl)-N-methyl groups.
Micelle Shape and Polydispersity: Information on whether the micelles are spherical, ellipsoidal, or rod-like, and the degree of size variation within the sample.
For instance, studies on amide-containing gemini (B1671429) surfactants have shown that factors like the length of a spacer chain can significantly influence micellar growth and shape. dyecraftlab.com Similarly, for this compound, SANS could be used to investigate how changes in concentration or temperature affect the size and shape of the aggregates. An increase in concentration, for example, often leads to an increase in the aggregation number and a transition from spherical to more elongated, ellipsoidal micelles. dyecraftlab.com
Table 1: Illustrative SANS Micellar Parameters for a Hypothetical Amide Surfactant
Disclaimer: The following data is hypothetical and serves to illustrate the type of information obtainable from SANS analysis for a surfactant similar to this compound. It is based on findings for other amide-bearing surfactants.
| Parameter | Value | Description |
| Aggregation Number (N) | 75 | The average number of surfactant monomers per micelle. |
| Core Radius (Rc) | 1.8 nm | The radius of the hydrophobic core, primarily composed of the dodecyl chains. |
| Corona Thickness (Ts) | 0.9 nm | The thickness of the hydrated hydrophilic shell containing the hydroxyethyl (B10761427) and methyl head groups. |
| Shape | Prolate Ellipsoid | Indicates a slightly elongated, non-spherical micelle shape. |
| Axial Ratio | 1.5 | The ratio of the semi-major axis to the semi-minor axis of the ellipsoid. |
Microscopic Imaging of Aggregated Structures (e.g., Cryogenic Transmission Electron Microscopy - Cryo-TEM)
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a direct imaging technique that provides high-resolution visualization of the morphology of colloidal aggregates in their near-native, solution state. acs.org This method involves the rapid vitrification of a thin film of the sample solution, which traps the aggregates in a layer of amorphous ice, preventing the formation of ice crystals that would otherwise damage the delicate structures. rsc.org This allows for the direct observation of the size, shape, and structure of micelles, vesicles, or other complex assemblies formed by this compound.
Cryo-TEM serves as a crucial complementary technique to scattering methods like SANS. While SANS provides ensemble-averaged structural information, Cryo-TEM offers direct visual evidence of the various structures present in the solution, including the coexistence of different morphologies. acs.org
Research Findings from Analogous Systems:
Direct Cryo-TEM studies of this compound were not found in the provided search results. However, extensive research on other nonionic surfactants demonstrates the power of this technique. rsc.orgacs.org For example, Cryo-TEM has been used to visualize the transformation of micelles in aqueous solutions. Depending on factors such as concentration, temperature, and the presence of additives, surfactants similar to this compound can form a variety of structures:
Spherical or Ellipsoidal Micelles: At lower concentrations, small, discrete spherical or slightly elongated micelles are typically observed. mdpi.com
Worm-like or Thread-like Micelles: As concentration increases, these smaller micelles can grow into long, flexible cylindrical or worm-like structures. rsc.orgacs.org
Vesicles and Lamellar Structures: Under certain conditions, these surfactants can form bilayer structures that close upon themselves to form vesicles (unilamellar or multilamellar) or exist as extended lamellar sheets. rsc.org
Cryo-TEM micrographs would allow for the direct measurement of the dimensions of these aggregates. For instance, the diameter of worm-like micelles or the size distribution of vesicles could be determined from the images. acs.org This direct visualization is invaluable for confirming the structural models derived from SANS data and for identifying more complex or unexpected morphologies that may not be easily captured by scattering techniques alone. For example, Cryo-TEM has been instrumental in observing the transition from spherical to thread-like aggregates and the formation of lamellar structures in various nonionic surfactant systems upon conjugation or changes in solution conditions. rsc.org
Table 2: Potential Morphologies of this compound Aggregates Observable by Cryo-TEM
Disclaimer: This table describes potential structures that could be visualized for this compound based on the observed behavior of analogous nonionic and amide-containing surfactants in Cryo-TEM studies.
| Aggregate Morphology | Typical Conditions | Description |
| Spherical Micelles | Low surfactant concentration | Small, discrete, globular aggregates with a hydrophobic core and hydrophilic shell. |
| Worm-like Micelles | Intermediate to high surfactant concentration | Elongated, flexible, cylindrical aggregates formed by the one-dimensional growth of smaller micelles. |
| Unilamellar Vesicles | Specific temperature/composition ranges | Spherical structures composed of a single bilayer of surfactant molecules enclosing an aqueous compartment. |
| Multilamellar Vesicles | High surfactant concentration, shear forces | Onion-like structures consisting of multiple concentric bilayers. |
Computational and in Silico Modeling Approaches for N 2 Hydroxyethyl N Methyldodecanamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding the fundamental biochemical processes and predicting the binding affinity and mode of action of a compound. nih.gov
While specific molecular docking studies for N-(2-Hydroxyethyl)-N-methyldodecanamide are not prominently documented, research on related FAAs provides a framework for how such an analysis would be conducted. A primary target for many FAAs is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation. nih.govwikipedia.org Another significant enzyme is N-Acylethanolamine Acid Amidase (NAAA), which catalyzes the hydrolysis of NAEs like palmitoylethanolamide (B50096) (PEA). acs.orgbohrium.comunipr.it
A hypothetical docking study of this compound with an enzyme like FAAH or NAAA would involve:
Preparation of the Receptor: Obtaining a high-resolution 3D crystal structure of the target protein (e.g., from the Protein Data Bank).
Ligand Preparation: Generating a 3D conformation of this compound.
Docking Simulation: Using software to fit the ligand into the protein's active site, exploring various orientations and conformations.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site are then analyzed.
For example, studies on FAAH inhibitors with structures analogous to FAAs have utilized molecular docking to elucidate binding mechanisms. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions within the enzyme's active site that are critical for inhibition. nih.gov Similarly, simulations of PEA hydrolysis by NAAA have identified Cys126 as a key catalytic nucleophile in the active site. acs.orgbohrium.comunipr.it It is plausible that the dodecanoyl chain of this compound would occupy the hydrophobic channels of these enzymes, while the hydroxyethyl (B10761427) and methyl groups on the nitrogen would influence its specific orientation and interactions with polar or charged residues.
Table 1: Potential Protein Targets for this compound Docking Studies
| Target Protein | Function | Rationale for Interaction |
| Fatty Acid Amide Hydrolase (FAAH) | Degrades fatty acid amides | Structural similarity to endogenous FAAH substrates like anandamide (B1667382). |
| N-Acylethanolamine Acid Amidase (NAAA) | Hydrolyzes N-acylethanolamines | Structural similarity to NAEs like palmitoylethanolamide. |
| Cannabinoid Receptors (CB1, CB2) | Mediate endocannabinoid signaling | The long acyl chain is a common feature of cannabinoid receptor ligands. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors involved in lipid metabolism | Some fatty acid derivatives are known to activate PPARs. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. libretexts.orgnih.gov These models are used to predict the activity of new, untested compounds based on their physicochemical properties or theoretical molecular descriptors. libretexts.org
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical relationship between the descriptors and the biological activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation sets. nih.gov
For a series of FAAH inhibitors based on O-aryl carbamates, QSAR studies have shown that inhibitory potency is correlated with properties like lipophilicity (log P) and specific steric features of the molecule. nih.gov A similar approach for this compound would involve synthesizing and testing a series of analogs with varied acyl chain lengths or modifications to the head group. The resulting data could be used to build a QSAR model to guide the design of more potent molecules.
Cheminformatics tools can also predict various properties of this compound based on its structure.
Table 2: Predicted Physicochemical Properties (Cheminformatics) Note: These are computationally predicted values and may differ from experimental values.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C15H31NO2 | - |
| Molecular Weight | 257.41 g/mol | - |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
These predicted properties suggest that this compound is a lipophilic molecule with some capacity for hydrogen bonding, characteristics that are crucial for its interaction with biological membranes and protein targets.
Molecular Dynamics Simulations of Interfacial and Micellar Systems
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. pwvas.org This technique allows for the detailed examination of the structure, dynamics, and thermodynamics of complex systems, such as surfactants at interfaces or self-assembled into micelles. pwvas.orgnih.gov
Given its amphiphilic structure—a long hydrophobic dodecanoyl tail and a polar N-(2-hydroxyethyl)-N-methyl headgroup—this compound is expected to act as a nonionic surfactant. While MD simulations specifically for this compound are not found in the reviewed literature, extensive research on other surfactants provides a clear blueprint for how it would be studied.
MD simulations of related surfactants, such as dodecylphosphocholine (B1670865) (DPC) or dimethyldodecylamine-N-oxide (DDAO), have been used to investigate the properties of their micelles. nih.govnih.gov These simulations can provide data on:
Micelle Structure: Aggregation number (the number of molecules in a micelle), shape (spherical, ellipsoidal), and radius of gyration. pwvas.orgnih.gov
Interfacial Properties: The area per headgroup at the micelle-water interface and the extent of water penetration into the micelle core. nih.gov
For example, MD simulations of DDAO micelles found them to be generally ellipsoidal with an area per molecule of 94.8 Ų. nih.gov Simulations of this compound would likely show the dodecanoyl chains forming a hydrophobic core, shielded from the aqueous environment by the polar headgroups. The N-methyl and N-hydroxyethyl groups would influence the packing of the headgroups and the curvature of the micelle surface, thus determining the final size and shape of the aggregate. Such simulations are crucial for applications in drug delivery, where micelles are used to encapsulate hydrophobic drugs. nih.govnih.gov
Predictive Modeling for Biological Activity and Environmental Fate
Predictive modeling encompasses a broad range of computational techniques used to forecast the biological effects and environmental fate of chemicals, thereby aiding in hazard and risk assessment. nih.govnih.gov These models often leverage machine learning and QSAR principles, integrating data from high-throughput screening, chemical structure information, and physicochemical properties. nih.gov
Biological Activity: Predictive models can be developed to forecast various biological activities, such as toxicity or receptor modulation. nih.govnih.gov For this compound, models could be built to predict its potential to cause certain toxicities (e.g., developmental toxicity) by comparing its structural features and in vitro bioactivity data against large databases of known toxicants. birthdefectsresearch.orgresearchgate.net For instance, the ToxCast project uses high-throughput screening data to build models that predict the potential of chemicals to cause adverse health effects. researchgate.net While not specifically tested, this compound could be run through such models to provide an initial hazard profile.
Environmental Fate: The environmental fate of a chemical describes its transport, transformation, and persistence in various environmental compartments (air, water, soil). nih.gov In silico models are routinely used to predict key environmental parameters. For a surfactant like this compound, important predicted endpoints would include:
Biodegradability: Predicting the likelihood and rate of degradation by microorganisms in soil and water.
Partitioning: Estimating the octanol-water partition coefficient (Kow) to predict its tendency to bioaccumulate in organisms or adsorb to soil and sediment.
Mobility: Modeling its movement in soil and potential to leach into groundwater.
Although specific environmental fate models for this compound are not detailed in the literature, general QSAR and other predictive models exist for properties like biodegradability and soil adsorption based on molecular structure. Given its long alkyl chain, it is expected to have low water solubility and a tendency to partition into organic phases, but the polar headgroup may increase its mobility and susceptibility to certain biodegradation pathways compared to a simple alkane.
Environmental Fate and Biotransformation Research on N 2 Hydroxyethyl N Methyldodecanamide
Metabolic Stability and Degradation Pathways
There is no published research specifically investigating the metabolic stability of N-(2-Hydroxyethyl)-N-methyldodecanamide. For other fatty acid amides, a primary degradation pathway involves enzymatic hydrolysis. Enzymes such as fatty acid amide hydrolase (FAAH) are known to break the amide bond, yielding a fatty acid and an amine.
Theoretically, a similar hydrolytic cleavage could be a potential degradation pathway for this compound, which would yield dodecanoic acid and N-methylaminoethanol. However, the N-methyl group might sterically hinder the binding of the molecule to enzymes like FAAH, potentially leading to a slower rate of hydrolysis and greater persistence in the environment compared to non-methylated fatty acid amides.
Other potential, yet unconfirmed, degradation pathways could involve oxidation of the alkyl chain or the hydroxyethyl (B10761427) group, leading to a variety of intermediate products. Without experimental data, the half-life and primary degradation mechanisms of this compound in various environmental compartments remain unknown.
Biodegradation Kinetics in Simulated Environmental Systems
No studies were found that report on the biodegradation kinetics of this compound in simulated environmental systems such as soil, water, or sediment. Therefore, crucial parameters like the rate of degradation, half-life, and the influence of environmental factors (e.g., temperature, pH, microbial population) on its persistence have not been determined. Without such data, it is impossible to model its environmental concentration and potential for accumulation.
For context, studies on other amides, such as N,N-diethyl-m-toluamide (DEET), have shown moderate to rapid degradation in surface waters and soil, with half-lives ranging from days to weeks. However, the structural differences between DEET and this compound are significant, making direct comparisons unreliable.
Characterization of Biotransformation Products
Consistent with the absence of research on its degradation pathways, there is no information available on the biotransformation products of this compound. Identification of metabolites is a critical step in assessing the full environmental impact of a compound, as transformation products can sometimes be more toxic or persistent than the parent chemical.
Should hydrolysis of the amide bond occur, the expected primary biotransformation products would be:
Dodecanoic acid: A common fatty acid that is readily biodegradable.
N-methylaminoethanol: A small polar molecule whose environmental fate and potential toxicity would require further investigation.
Further degradation of these initial products would be expected. However, without experimental evidence, the formation of these and other potential metabolites remains hypothetical.
Emerging Research Directions and Applications in Scientific Discovery Utilizing N 2 Hydroxyethyl N Methyldodecanamide
Role in Advanced Materials Science and Nanotechnology
The amphiphilic nature of N-(2-Hydroxyethyl)-N-methyldodecanamide makes it a candidate for the development of advanced materials, particularly in the realm of nanotechnology and smart materials. Research into structurally similar long-chain N-acyl ethanolamines has highlighted their potential in forming self-assembling structures such as micelles, vesicles, and liquid crystals. These organized assemblies are foundational to various nanotechnology applications, including drug delivery systems, nanoemulsions for industrial processes, and the creation of novel functional materials.
A significant area of emerging research is the use of related fatty acid amides as bio-based phase change materials (PCMs) for thermal energy storage. For instance, a close analog, N,N-bis(2-hydroxyethyl)dodecanamide, derived from coconut oil, has been investigated as a sustainable alternative to traditional paraffin-based PCMs. nih.gov When encapsulated within a polymer scaffold, this bio-based PCM exhibits high latent heat capacity and stability over numerous thermal cycles, making it suitable for applications in thermal management systems for buildings and electronics. nih.gov The exploration of this compound in similar PCM applications is a promising avenue for research, potentially offering tailored melting points and thermal properties by modifying the head group.
Table 1: Thermal Properties of a Related Bio-based Phase Change Material
| Property | Value |
| Compound | N,N-bis(2-hydroxyethyl)dodecanamide |
| Latent Heat Capacity | 143 J g⁻¹ |
| Melting Point | 32-38 °C |
| Encapsulated Latent Heat | 111 J g⁻¹ (in PA12 scaffold) |
Data pertains to a structurally similar compound and suggests a potential research direction for this compound. nih.gov
Further research is anticipated in the use of this compound as a stabilizer in the synthesis of nanoparticles and as a component in stimuli-responsive materials, where its self-assembly can be controlled by external factors like temperature or pH.
Investigating Novel Biological Targets and Therapeutic Concepts (as a research tool/model)
Fatty acid amides are a class of bioactive lipids that includes endocannabinoids and other signaling molecules. This has led to the investigation of synthetic amides like this compound as research tools to probe biological pathways and identify novel therapeutic targets. While direct biological studies on this specific compound are limited, research on analogous molecules provides a framework for its potential utility.
For example, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide or PEA), another fatty acid amide, has been isolated from a fungal endophyte and shown to induce apoptosis in breast cancer cells. nih.gov This compound was found to interact with key apoptosis-regulating proteins such as BAX, BCL-2, and p53. nih.gov The study demonstrated that PEA could inhibit cancer cell proliferation and migration, suggesting that fatty acid amides can be valuable leads in oncology research. nih.gov this compound could be used as a molecular probe in similar studies to understand the structure-activity relationships of fatty acid amides in cancer signaling pathways.
The investigation of such compounds helps in understanding the complex roles of lipid signaling in health and disease, and they can serve as models for the design of new therapeutic agents that target these pathways. The ability to systematically modify the acyl chain length and the head group of these amides allows researchers to fine-tune their physicochemical properties, such as lipophilicity, which is crucial for their interaction with biological targets. mdpi.com
Green Chemistry Principles in Synthesis and Application
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in chemical research and industry. This compound aligns with these principles in both its potential synthesis and its applications.
From a synthesis perspective, there is a drive to develop greener routes to amides, moving away from traditional methods that may use harsh reagents. Alternative, more sustainable methods such as mechanochemistry and sonochemistry are being explored for the synthesis of related compounds. researchgate.net These methods can lead to shorter reaction times, reduced energy consumption, and higher yields. researchgate.net The synthesis of this compound can likely be achieved through enzymatic catalysis or by using bio-based starting materials, further enhancing its green credentials. For example, the dodecanoyl group can be derived from lauric acid, which is abundant in coconut oil.
In terms of application, the use of this compound and related compounds as bio-based surfactants and phase change materials presents a sustainable alternative to petroleum-derived products. nih.govnbinno.com Their potential use in environmental remediation, such as in the treatment of wastewater to remove organic pollutants, further underscores their contribution to green chemistry. nbinno.combiosynth.com
Methodological Advancements in Characterization
As the applications of this compound are explored, advanced characterization techniques are crucial for understanding its physicochemical properties and its behavior in various systems. A multi-technique approach is often necessary to fully characterize materials and formulations containing this compound. advancedsciencenews.com
Standard analytical techniques for molecular characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.gov For instance, ¹H and ¹³C NMR are used to confirm the molecular structure, while High-Resolution Mass Spectrometry (HRMS) provides accurate mass data for elemental composition determination. researchgate.net
When this compound is used in nanomaterials or self-assembling systems, techniques for characterizing the nanoscale morphology are essential. mdpi.com These include:
Dynamic Light Scattering (DLS): To determine the size distribution of nanoparticles or micelles in a solution. mdpi.com
Electron Microscopy (SEM and TEM): To visualize the size, shape, and surface morphology of nanostructures. mdpi.com
Atomic Force Microscopy (AFM): To provide three-dimensional topographical information of surfaces and materials at the nanoscale. mdpi.com
The table below summarizes key characterization techniques and their applications for studying this compound and its formulations.
Table 2: Advanced Characterization Methods
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition |
| Dynamic Light Scattering (DLS) | Particle size analysis of nanoformulations |
| Scanning Electron Microscopy (SEM) | Imaging of surface morphology |
| Transmission Electron Microscopy (TEM) | Visualization of internal structure of nanomaterials |
| Atomic Force Microscopy (AFM) | High-resolution surface topography imaging |
The continued development of these and other analytical methods will be vital for advancing the research and application of this compound in emerging scientific fields. advancedsciencenews.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)-N-methyldodecanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution, where dodecanoyl chloride reacts with N-methylethanolamine. Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride), inert atmosphere (N₂/Ar), and low temperatures (0–5°C) to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity .
- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via (e.g., δ 3.5–3.7 ppm for –CH₂–O– groups) .
Q. How can the physicochemical properties (e.g., boiling point, solubility) of N-(2-Hydroxyethyl)-N-methyldodecanamide be experimentally determined?
- Methodology :
- Boiling Point : Use reduced-pressure distillation (e.g., 0.02 atm yields ~453–454 K) and validate via gas chromatography (GC) .
- Solubility : Conduct gravimetric analysis in solvents (e.g., ethanol, DMSO) at 25°C. Amphiphilic nature suggests high solubility in polar aprotic solvents .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : , , and 2D NMR (e.g., HSQC, COSY) to resolve –NH– and –CH₂– groups .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ expected at m/z 286.3) .
- X-ray Crystallography : If single crystals are obtained, use ORTEP-3 for Windows to model molecular geometry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical behavior of N-(2-Hydroxyethyl)-N-methyldodecanamide?
- Methodology : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate bond dissociation energies, ionization potentials, and Gibbs free energy of formation. Validate against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation) .
- Case Study : DFT-derived vibrational frequencies can predict IR spectra, aiding in assigning experimental peaks (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What mechanisms underlie its potential biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study interactions with lipid bilayers or proteins (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields.
- In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) to correlate hydrophobicity (logP ~3.5) with bioavailability .
- Data Interpretation : SAR studies may reveal that the hydroxyethyl group enhances hydrogen bonding with targets, while the dodecanamide chain improves lipid membrane penetration .
Q. How do experimental and computational data resolve contradictions in phase-change behavior?
- Case Example : Discrepancies in melting points may arise from polymorphism. Use DSC to identify multiple endotherms and pair with DFT calculations of lattice energies. Cross-reference with NIST Chemistry WebBook data for validation .
- Resolution : Statistical analysis (e.g., ANOVA) of replicate measurements reduces uncertainty in reported values .
Safety and Handling
Q. What safety protocols are critical for handling N-(2-Hydroxyethyl)-N-methyldodecanamide in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .
- Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation .
- Emergency Measures : For skin contact, rinse with 10% ethanol/water solution; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
